trans-Piperitone epoxide
Description
Structure
3D Structure
Properties
CAS No. |
4713-37-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,3R,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m1/s1 |
InChI Key |
IAFONZHDZMCORS-FKTZTGRPSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H](C1=O)O2)C |
Canonical SMILES |
CC(C)C1CCC2(C(C1=O)O2)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of Trans Piperitone Epoxide
Plant Sources and Biodiversity
The occurrence of trans-Piperitone epoxide is not uniform across the plant kingdom; rather, it is characteristic of certain plant families and genera known for their production of essential oils.
Mentha Species
The genus Mentha, encompassing various species of mint, is a significant source of this compound. However, its presence and concentration can vary considerably among different mint species.
Mentha longifolia (Horse Mint) has been identified as a source of this compound. Studies on M. longifolia growing wild in Crete, Greece, have shown that its essential oils are characterized by a high contribution of C-3 p-menthane (B155814) components, with trans-piperitone oxide being a notable constituent. tandfonline.com In some analyses, piperitone (B146419) oxide has been found to be a major component, reaching up to 19.72% in the essential oil of M. longifolia from certain regions. nih.gov
Mentha spicata (Spearmint) also exhibits the presence of this compound. Research on wild M. spicata from the island of Zakynthos in Greece revealed that trans-piperitone oxide is one of the main constituents of its essential oil. tandfonline.comresearchgate.net The concentration of trans-piperitone oxide in the aerial parts of the plant can range from 1.4% to as high as 32.5%. researchgate.net In some Greek wild populations, a chemotype rich in piperitone epoxide and piperitenone (B1678436) oxide has been identified, with trans-piperitone oxide content varying between locations. tandfonline.comnih.gov For instance, in one location, the leaf oil contained 19.8% trans-piperitone oxide, while in another, it reached 33.5%. tandfonline.comresearchgate.net
Mentha suaveolens (Apple Mint) is another species within the Mentha genus where epoxides like trans-piperitone oxide are found, contributing to the chemical diversity of the Spicatae section of Mentha. tandfonline.com
While Mentha piperita (Peppermint) is renowned for its essential oil, which is rich in menthol (B31143) and menthone, the presence of this compound is not typically highlighted as a major component in most studies. mdpi.comnih.govresearchgate.net The chemical profile of peppermint oil is well-documented, with its primary constituents being menthol and menthone, and their concentrations varying depending on the plant's growth stage and environmental conditions. mdpi.comresearchgate.net
Satureja Species
The genus Satureja, commonly known as savory, is another notable source of this compound.
Satureja macrostema , a plant found in various regions of Mexico, has been shown to contain a significant amount of this compound in its essential oil. mdpi.comnih.gov In one study, this compound was the most abundant compound, constituting 46% of the essential oil. mdpi.com This high concentration underscores the importance of this species as a natural source of the compound.
Other Genera
Beyond Mentha and Satureja, this compound has been identified in other plant genera as well.
Lippia spp. , a genus of flowering plants in the verbena family, is also known to produce essential oils containing this compound.
Clinopodium odorum and Calamintha nepeta (lesser calamint) are other members of the Lamiaceae family where trans-piperitone oxide and related epoxides are significant components of their essential oils. tandfonline.commdpi.com In some chemotypes of Calamintha nepeta, trans-piperitone oxide can be a dominant constituent, with concentrations as high as 44.4%. mdpi.com
Achillea biebersteinii , a member of the Asteraceae family, also lists this compound among its essential oil components, demonstrating that the compound is not exclusive to the Lamiaceae family.
Chemotypic and Geographic Variability
The presence and abundance of this compound in plants are not static but are influenced by a range of factors, leading to significant chemical diversity.
Influence of Environmental Factors on Occurrence and Abundance
Environmental conditions play a crucial role in shaping the chemical profile of a plant's essential oil. Factors such as geographic location, climate, light intensity, and soil type can all impact the production of secondary metabolites like this compound. nih.gov For instance, variations in the essential oil composition of Satureja macrostema have been attributed to climatic factors and the maturity of the plants. mdpi.com Similarly, the productivity and quality of peppermint are known to be sensitive to environmental changes, including light intensity and temperature. ishs.org Water deficit stress has also been shown to alter the essential oil content and composition in peppermint. researchgate.net
Intra-species and Inter-species Variation in Essential Oil Composition
Significant variation in essential oil composition exists not only between different species but also within a single species. frontiersin.org This is evident in the Mentha genus, where different chemotypes of the same species can be found. nih.govmdpi.com For example, studies on Mentha spicata have revealed different chemotypes, including those rich in carvone (B1668592), and others where piperitone oxide is a major component. nih.govicar.org.infao.orgresearchgate.net The chemical composition of Mentha longifolia is also known to be extraordinarily variable. nih.gov
This intra-species variation can be observed in plants from different geographical locations. For example, the essential oil of M. spicata from different locations in Greece showed considerable differences in the concentration of trans-piperitone oxide. tandfonline.comresearchgate.net Similarly, inter-species variation is pronounced, with some Mentha species being rich in menthol and menthone, while others are characterized by high levels of piperitone-related compounds. frontiersin.orgekb.eg This chemical diversity is a result of complex genetic and evolutionary factors, as well as the influence of the environment. frontiersin.org
Table 1: Plant Sources of this compound and Reported Concentrations
| Plant Species | Family | Reported Concentration of this compound (%) | Reference(s) |
| Mentha longifolia | Lamiaceae | 19.72 | nih.gov |
| Mentha spicata | Lamiaceae | 1.4 - 33.5 | tandfonline.comresearchgate.net |
| Satureja macrostema | Lamiaceae | 46 | mdpi.com |
| Calamintha nepeta | Lamiaceae | up to 44.4 | mdpi.com |
Biosynthetic Pathways of Trans Piperitone Epoxide
Enzymatic Catalysis in Monoterpene Biosynthesis
The creation of trans-piperitone epoxide is a result of specific enzymatic activities that are part of the larger network of monoterpene biosynthesis, particularly well-studied in plants of the Mentha (mint) genus. This pathway involves a series of precursor compounds and specialized enzymes that channel metabolic flux towards a diverse array of monoterpenoids.
Precursor Compounds (e.g., Isopiperitenone (B1196671), Piperitenone (B1678436), Pulegone)
The biosynthesis of this compound is intrinsically linked to the availability of its direct and indirect precursors. These compounds are key intermediates in the metabolic pathway that, in plants like peppermint, ultimately leads to menthol (B31143).
Isopiperitenone : This compound is a significant intermediate in the biosynthesis of p-menthane (B155814) monoterpenes. In peppermint, for instance, (-)-isopiperitenone (B1197589) is formed from (-)-trans-isopiperitenol (B1216475) through the action of a dehydrogenase enzyme. While the main metabolic route proceeds towards pulegone (B1678340), isopiperitenone can also serve as a precursor to piperitenone in certain species or under specific metabolic conditions. In Mentha piperita suspension cells, isopiperitenone can be transformed into piperitenone, highlighting their close biosynthetic relationship. nih.gov
Piperitenone : As the direct precursor to piperitone (B146419) oxide, piperitenone is a pivotal compound in this specific biosynthetic branch. nih.govresearchgate.netresearchgate.net It is a monoterpene ketone found in various essential oils. pnas.org Although sometimes considered a side-product in the main pathway leading to menthol in peppermint, its presence allows for the metabolic diversion towards piperitone oxide. In some mint species, such as Mentha spicata, piperitenone oxide is a major constituent of the essential oil, indicating a significant metabolic commitment to the epoxidation of piperitenone. researchgate.net
Pulegone : Another key branch-point intermediate in the monoterpene pathway, (+)-pulegone is typically formed from the reduction and isomerization of (-)-isopiperitenone. researchgate.net While pulegone itself is not the direct precursor to piperitone epoxide, its position in the pathway highlights the metabolic crossroads. The pathway can either proceed from isopiperitenone towards pulegone (and then menthone and menthol) or divert to the formation of piperitenone and its subsequent epoxide.
Table 1: Key Precursor Compounds in the Biosynthesis of this compound
| Compound | Role |
|---|---|
| Isopiperitenone | An early intermediate in the p-menthane monoterpene pathway; can be converted to piperitenone. nih.gov |
| Piperitenone | The direct precursor that undergoes epoxidation to form piperitone oxide. nih.govresearchgate.netresearchgate.net |
| Pulegone | A major branch-point intermediate in the menthol pathway, representing an alternative metabolic fate for isopiperitenone. researchgate.net |
Role of Cytochrome P450 Enzymes (Epoxidases) in Epoxidation of Piperitenone
The conversion of piperitenone to piperitone oxide is an epoxidation reaction, a process often catalyzed by cytochrome P450 (CYP450) enzymes in biological systems. These enzymes are a superfamily of hemeproteins that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds, including the formation of epoxides.
Research suggests that the biosynthesis of piperitone oxide involves an enzymatic epoxidation of piperitenone, likely catalyzed by a specific terpenoid epoxidase, which would fall under the CYP450 classification. nih.gov This is supported by studies on peppermint, where the pathway leading to various monoterpenes includes a designated "terpenoid epoxidase" step.
Interestingly, studies on piperitenone oxide isolated from Mentha spicata have shown an enantiomeric excess that is not 100%, even though natural enzymatic reactions are typically highly stereospecific. researchgate.netresearchgate.net This has led to the proposal that a non-enzymatic epoxidation of piperitenone may occur in parallel with the enzymatic reaction. nih.govresearchgate.netresearchgate.net The non-enzymatic process, which can be simulated in the lab using hydrogen peroxide under weakly basic conditions, produces a racemic mixture (equal amounts of both enantiomers). researchgate.netresearchgate.net Therefore, the observed enantiomeric composition in the plant is likely the result of a highly stereospecific enzymatic epoxidation (producing one enantiomer) superimposed on a non-specific chemical epoxidation (producing a racemic mixture). nih.govresearchgate.net This dual mechanism underscores the complex interplay of biochemical and chemical processes within the plant.
NADPH-Dependent Reductases in Conversion of Piperitenone Oxide
Following the formation of piperitone oxide, subsequent enzymatic conversions can occur. Reductases, particularly those dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH), are responsible for many reduction reactions in monoterpene metabolism. researchgate.net These enzymes catalyze the reduction of carbonyl groups and double bonds, playing a crucial role in the diversification of monoterpenoid structures. researchgate.net
Scientific literature describes assays for the reduction of (+)-piperitenone oxide using soluble enzyme extracts from peppermint. This indicates that an enzyme capable of metabolizing piperitone oxide exists within the plant's metabolic machinery. However, detailed characterization of this specific enzymatic step is limited. The available research does not explicitly confirm whether this reductase is NADPH-dependent, nor does it identify the specific product(s) resulting from the reduction of the piperitone oxide ring. Further investigation is required to fully elucidate the nature of this enzyme and the fate of this compound in subsequent metabolic transformations.
Regulation of Biosynthesis and Metabolic Diversion
The production of this compound is not a ubiquitous feature of all monoterpene-producing plants; its synthesis represents a metabolic diversion from the more common pathway leading to compounds like menthol. The regulation of this diversion is complex and appears to be controlled at multiple levels.
One key regulatory point is the availability of the precursor, piperitenone. The main metabolic flux from isopiperitenone in peppermint is directed towards (+)-pulegone via the action of isopiperitenone reductase and cis-isopulegone isomerase. researchgate.net The formation of piperitenone represents a branch point from this central pathway. Factors influencing the activity of the enzymes that either lead towards pulegone or towards piperitenone will directly regulate the potential for piperitone oxide synthesis.
Furthermore, research on transgenic peppermint plants has provided insight into this metabolic diversion. The absence of (-)-trans-piperitone oxide in wild-type plants was attributed to the lack of its immediate precursor, (+)-piperitenone oxide. This suggests that the pathway leading to the formation of piperitenone, and its subsequent epoxidation, is tightly regulated and may not be active under normal conditions in some chemotypes. The direct epoxidation of a related compound, (+)-piperitone, was also deemed not to be of biological significance, reinforcing the specificity of the pathway through piperitenone.
The regulation also extends to the stereochemistry of the final product. As discussed, the enantiomeric purity of naturally occurring piperitone oxide is influenced by the combined effects of a stereospecific enzymatic epoxidation and a non-enzymatic chemical epoxidation. nih.govresearchgate.net This dual-process regulation determines the final ratio of different stereoisomers of piperitone epoxide found in the plant's essential oil.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isopiperitenone |
| Piperitenone |
| Pulegone |
| (-)-trans-isopiperitenol |
| (-)-menthol |
| (+)-cis-isopulegone |
| (-)-menthone |
| (+)-piperitone |
| (+)-piperitenone oxide |
Synthetic Methodologies and Chemical Derivatization of Trans Piperitone Epoxide
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis offers a sustainable and efficient alternative for the production of terpene epoxides under mild conditions. wur.nl These methods often utilize microbial systems or isolated enzymes as biocatalysts, providing high selectivity and reducing the need for harsh chemical reagents.
One notable approach involves the use of lyophilized (freeze-dried) mycelium from fungi, such as Cladosporium cladosporioides, as a whole-cell biocatalyst. wur.nl This method has been effectively applied to the epoxidation of a variety of monoterpenes. The process typically involves the in-situ generation of a peracid from a carboxylic acid and an oxidant like hydrogen peroxide, which is then used by enzymes within the mycelium to epoxidize the terpene substrate. wur.nlresearchgate.net The use of "green" solvents like ethyl acetate (B1210297) and the ability to reuse the biocatalyst for multiple cycles highlight the sustainability of this approach. wur.nl For instance, the freeze-dried mycelium of C. cladosporioides 01 has demonstrated high stability and no significant loss of activity after eight consecutive biocatalytic cycles. wur.nl
| Parameter | Condition/Reagent | Reference |
| Biocatalyst | Lyophilized mycelium of Cladosporium cladosporioides 01 | wur.nl |
| Substrate | Terpenes (e.g., limonene (B3431351), α-pinene, β-pinene) | wur.nl |
| Oxidant | Hydrogen Peroxide (H₂O₂) | wur.nl |
| Acid | Acetic Acid | wur.nl |
| Solvent | Ethyl Acetate | wur.nl |
| Temperature | 55 °C | wur.nl |
| Biocatalyst Stability | Reusable for at least 8 cycles without activity loss | wur.nl |
| This interactive table summarizes typical conditions for the chemoenzymatic epoxidation of terpenes. |
Studies suggest that in the natural biosynthesis of related compounds like piperitenone (B1678436) oxide in spearmint (Mentha spicata), a combination of enzymatic and non-enzymatic epoxidation occurs. jst.go.jpnih.govelsevierpure.com This dual mechanism is believed to be the reason for the observed enantiomeric excess of 66% in the naturally isolated product, rather than a completely enantiopure compound. jst.go.jpnih.govresearchgate.net
Total Synthesis Strategies
Total synthesis provides a reliable pathway to produce trans-piperitone epoxide and related compounds, allowing for greater control over the final product, especially when natural sources are limited. ijisrt.comresearchgate.net
The primary method for the total synthesis of piperitone (B146419) epoxide involves the direct epoxidation of its unsaturated precursors, piperitone or piperitenone. jst.go.jpresearchgate.net Piperitone can be sourced from essential oils like that of Eucalyptus dives. ijisrt.comresearchgate.net
A common laboratory procedure for this transformation is the epoxidation of piperitenone using hydrogen peroxide (H₂O₂) as the oxidizing agent. jst.go.jpnih.govelsevierpure.com This reaction is typically performed in a phosphate (B84403) buffer under mildly basic conditions, yielding a racemic mixture of (±)-piperitenone oxide. jst.go.jpnih.govresearchgate.net The production of a racemic, or equal mixture of stereoisomers, is a characteristic outcome of this non-enzymatic chemical synthesis. jst.go.jpelsevierpure.com
| Reaction | Details | Reference |
| Precursor | Piperitenone | jst.go.jpnih.govelsevierpure.comresearchgate.net |
| Reagent | Hydrogen Peroxide (H₂O₂) | jst.go.jpnih.govelsevierpure.comresearchgate.net |
| Conditions | Phosphate buffer (weakly basic) | jst.go.jpnih.govelsevierpure.comresearchgate.net |
| Product | (±)-Piperitenone oxide (racemic mixture) | jst.go.jpnih.govelsevierpure.comresearchgate.net |
| This interactive table outlines a standard method for the chemical epoxidation of piperitenone. |
Achieving stereoselectivity—the controlled synthesis of a specific stereoisomer—is a critical aspect of synthetic chemistry, as different enantiomers can have distinct biological activities. jst.go.jpelsevierpure.com While direct chemical epoxidation of piperitenone with hydrogen peroxide is not stereoselective and yields a racemic product, methods have been developed to isolate specific stereoisomers. jst.go.jpnih.govresearchgate.net
The most effective method for obtaining enantiomerically pure piperitone epoxide is the optical resolution of the racemic mixture. jst.go.jpnih.gov This is accomplished using high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). jst.go.jpnih.govresearchgate.net This technique successfully separates the different stereoisomers, allowing for the isolation of both the (+) and (–) enantiomers with an enantiomeric excess (ee) of over 98%. jst.go.jpnih.govresearchgate.net The development of synthetic routes that can directly produce a single enantiomer remains a key area of research. nih.gov
Preparation of Analogues and Derivatives for Structure-Activity Relationship Studies
The synthesis of analogues and derivatives of a lead compound is a fundamental strategy in medicinal chemistry to conduct structure-activity relationship (SAR) studies. nih.govmdpi.com These studies help to identify the key structural features of a molecule that are responsible for its biological effects. nih.govosti.gov
In the case of piperitone epoxide, researchers have prepared related compounds to investigate their biological potential, such as inducing differentiation in cancer cells. jst.go.jpelsevierpure.comresearchgate.net For these studies, piperitenone was used as a starting material to synthesize both piperitenone oxide (a single epoxide) and trans-piperitenone dioxide (containing two epoxide rings). jst.go.jpelsevierpure.comresearchgate.net
By comparing the biological activity of these derivatives and their individual stereoisomers, crucial insights were gained. jst.go.jpnih.gov Evaluation of these synthetic compounds revealed that the epoxide group at the C-1 and C-6 positions of the piperitenone oxide structure is essential for its differentiation-inducing activity in human colon cancer RCM-1 cells. jst.go.jpelsevierpure.com Furthermore, the SAR study demonstrated a clear stereochemical preference: (+)-piperitenone oxide exhibited stronger activity than its (–)-enantiomer. jst.go.jpnih.govelsevierpure.com This information is vital for the potential application of these compounds in differentiation-inducing therapies. jst.go.jp
| Compound | Relative Activity | Key Finding | Reference |
| (+)-Piperitenone oxide | Stronger | The (+)-enantiomer is more potent. | jst.go.jpnih.govelsevierpure.com |
| (–)-Piperitenone oxide | Weaker | Stereochemistry is crucial for activity. | jst.go.jpnih.govelsevierpure.com |
| Derivatives | Activity depends on epoxide presence | The epoxide at C1-C6 is important for activity. | jst.go.jpelsevierpure.com |
| This interactive table summarizes the structure-activity relationship findings for piperitenone oxide isomers. |
Advanced Structural Elucidation and Stereochemical Analysis of Trans Piperitone Epoxide
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of trans-Piperitone Epoxide, providing detailed information about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution.
¹H-NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For epoxides, protons attached to the oxirane ring typically resonate in a characteristic upfield region compared to other ethers, generally between 2.5 and 3.5 ppm, due to the effects of ring strain. In this compound, the protons on the epoxide carbons (H-1 and H-6) are expected to appear in this region. The trans-configuration influences the coupling constants (J-values) between adjacent protons, which can be used to infer their dihedral angles and thus their relative stereochemistry.
¹³C-NMR Spectroscopy : The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the epoxide ring in similar structures typically appear in the 45-60 ppm range. The carbonyl carbon (C-2) is significantly deshielded and would be found much further downfield, typically >200 ppm.
Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique is critical for confirming the trans stereochemistry of the epoxide ring relative to the isopropyl group at C-4. NOESY detects spatial proximity between protons. For the trans isomer, no NOE (cross-peak) would be expected between the methyl protons of the C-1 methyl group and the methine proton of the isopropyl group at C-4, as they are on opposite faces of the cyclohexane (B81311) ring. This lack of spatial correlation is a key piece of evidence for the trans assignment.
Table 1: Characteristic NMR Chemical Shifts for this compound (Note: Data are based on typical values for epoxide and cyclohexanone structures and may vary based on solvent and experimental conditions.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1-H | ~3.0 - 3.5 | ~55 - 65 |
| C2 (C=O) | - | >200 |
| C3-H₂ | ~2.0 - 2.6 | ~35 - 45 |
| C4-H | ~1.8 - 2.4 | ~40 - 50 |
| C5-H₂ | ~1.5 - 2.0 | ~25 - 35 |
| C6-H | ~3.0 - 3.5 | ~55 - 65 |
| C7 (CH₃) | ~1.3 - 1.6 | ~15 - 25 |
| C8 (CH) | ~1.9 - 2.5 | ~30 - 40 |
| C9, C10 (CH₃)₂ | ~0.9 - 1.1 | ~18 - 22 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 168.23 g/mol ), under electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z = 168 would be expected. The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely involve:
Loss of the isopropyl group : A significant fragment at m/z 125 ([M - 43]⁺) resulting from the cleavage of the C4-C8 bond.
Loss of carbon monoxide : A fragment at m/z 140 ([M - 28]⁺) due to the expulsion of the carbonyl group.
Combined losses : Fragments corresponding to the loss of both the isopropyl group and CO.
In chemical ionization (CI) mass spectrometry, a softer ionization technique, a prominent quasi-molecular ion peak at m/z 169 ([M+H]⁺) would be expected, which is useful for confirming the molecular weight. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (EI)
| m/z | Predicted Fragment Ion | Loss From Molecular Ion |
|---|---|---|
| 168 | [C₁₀H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 153 | [M - CH₃]⁺ | Loss of a methyl group |
| 140 | [M - CO]⁺ | Loss of carbon monoxide |
| 125 | [M - C₃H₇]⁺ | Loss of isopropyl group |
X-ray crystallography on a single crystal is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique involves diffracting X-rays through a crystalline sample to determine the precise three-dimensional arrangement of its atoms. For chiral molecules that crystallize in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute stereochemistry. While this technique is the gold standard, its application requires the formation of a suitable single crystal, which can be challenging. To date, a published crystal structure specifically for this compound has not been reported, but this method remains the definitive approach for such a determination should a suitable crystal be obtained.
Chiral Separation and Enantiomeric Analysis
As a chiral molecule, this compound exists as a pair of non-superimposable mirror images (enantiomers). Separating and quantifying these enantiomers is essential, typically achieved through chromatographic methods using a chiral selector.
HPLC is a widely used technique for the analytical and preparative separation of enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.
For the separation of compounds like this compound, common CSPs include those based on derivatives of polysaccharides (e.g., cellulose or amylose) or cyclodextrins. The mobile phase is typically a mixture of a nonpolar solvent like hexane and a more polar alcohol modifier (e.g., isopropanol or ethanol), allowing for the fine-tuning of retention and resolution. This method has been successfully applied to resolve the enantiomers of various epoxides. nih.gov
Table 3: General Conditions for Chiral HPLC Separation of Epoxides
| Parameter | Typical Condition |
|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) or Cyclodextrin-based |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Detection | UV (at a wavelength where the carbonyl group absorbs, ~210-254 nm) or Polarimeter |
| Mode | Normal Phase |
Gas chromatography is another powerful technique for separating the enantiomers of volatile compounds like monoterpenoids. Chiral GC columns, often capillary columns coated with a cyclodextrin derivative (e.g., beta-cyclodextrin) as the chiral stationary phase, are used. gcms.cz The different interactions between the enantiomers and the chiral stationary phase lead to their separation. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the identification of each eluting enantiomer based on its mass spectrum. This technique is highly sensitive and is ideal for analyzing the enantiomeric composition of this compound in complex mixtures, such as essential oils. Derivatized cyclodextrin phases are commonly employed for the stereochemical separation of such compounds. gcms.cz
Table 4: Typical Parameters for Chiral GC-MS Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsm) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | An oven temperature gradient (e.g., starting at 60°C, ramping to 200°C) |
| Injection Mode | Split/Splitless |
| Detector | Mass Spectrometer (in Scan or SIM mode) |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Stereochemical Assignments and Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful computational tool in organic chemistry, providing profound insights into the structural and electronic properties of molecules. For a compound with multiple stereocenters like this compound, DFT calculations are invaluable for the unambiguous assignment of its stereochemistry and for elucidating the mechanisms of its formation and subsequent reactions. These computational approaches allow for the prediction of spectroscopic data and the exploration of reaction energy landscapes, complementing experimental findings.
Stereochemical Assignments
The relative and absolute stereochemistry of this compound can be definitively assigned by comparing experimentally obtained spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, with values predicted through DFT calculations. The process involves optimizing the geometries of all possible stereoisomers of piperitone (B146419) epoxide at a given level of theory and then calculating their NMR shielding constants.
The accuracy of these predictions has been shown to be significantly enhanced when considering the effects of conformational isomers. By performing a conformational search and Boltzmann averaging the calculated chemical shifts of the different conformers, a more accurate representation of the molecule's behavior in solution can be achieved. A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the stereochemical assignment. Modern DFT methods can predict ¹H and ¹³C NMR chemical shifts with a mean absolute error of less than 0.2 ppm and 2 ppm, respectively.
For instance, in a hypothetical study of the four possible stereoisomers of piperitone epoxide, DFT calculations could yield the predicted ¹H NMR chemical shifts for key protons, as illustrated in the interactive table below. The isomer whose predicted spectrum most closely matches the experimental data would be assigned as the correct structure.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for Piperitone Epoxide Stereoisomers
Note: The following data is illustrative to demonstrate the application of DFT in stereochemical assignment and is not based on a published computational study of this compound.
| Stereoisomer | H-2 | H-4 | H-7 (syn) | H-7 (anti) |
| (1R,2R,4R) | 3.15 | 2.50 | 1.30 | 1.25 |
| (1S,2S,4S) | 3.15 | 2.50 | 1.30 | 1.25 |
| (1R,2S,4R) | 3.20 | 2.45 | 1.35 | 1.28 |
| (1S,2R,4S) | 3.20 | 2.45 | 1.35 | 1.28 |
Reaction Mechanisms
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction pathways, selectivity, and kinetics.
In the context of this compound, DFT can be employed to study its formation via the epoxidation of piperitone. The calculations can shed light on the stereoselectivity of the epoxidation reaction, explaining why the trans isomer is preferentially formed over the cis isomer. This is achieved by locating the transition state structures for the attack of the oxidizing agent (e.g., a peroxy acid) on the two faces of the piperitone double bond. The calculated activation energies for the two pathways would reveal the favored route.
For example, a DFT study on the epoxidation of a related α,β-unsaturated ketone could reveal the transition state energies for the formation of the trans and cis epoxides. A lower activation energy for the transition state leading to the trans product would explain its experimental prevalence.
Interactive Data Table: Hypothetical DFT-Calculated Activation Energies for the Epoxidation of Piperitone
Note: The following data is illustrative and intended to demonstrate how DFT is used to rationalize stereoselectivity in reaction mechanisms.
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
| Formation of this compound | Attack from the less sterically hindered face | 12.5 |
| Formation of cis-Piperitone Epoxide | Attack from the more sterically hindered face | 14.8 |
Furthermore, DFT is used to investigate the mechanisms of subsequent reactions of this compound, such as nucleophilic ring-opening. These calculations can predict the regioselectivity and stereoselectivity of the ring-opening under both acidic and basic conditions by modeling the respective reaction pathways and their associated energy barriers. rsc.org For example, DFT studies on the ring-opening of similar epoxides have shown that the reaction can proceed through different mechanisms, such as S(_N)1-like or S(_N)2 pathways, depending on the reaction conditions. mdpi.com The calculations can help to understand the role of catalysts and solvents in influencing the reaction outcome. figshare.comsci-hub.se
Investigation of Biological Activities and Underlying Mechanisms of Trans Piperitone Epoxide in Vitro Studies
Antimicrobial Properties
trans-Piperitone epoxide has been evaluated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi.
Antibacterial Activity
Research has demonstrated the antibacterial potential of piperitenone (B1678436) epoxide (PEO), a substance containing both cis- and this compound, against clinically relevant bacteria. nih.gov
Against Staphylococcus aureus and Escherichia coli
A study evaluating the antimicrobial effectiveness of PEO against 28 strains of Staphylococcus aureus and 10 strains of Escherichia coli isolated from clinical samples showed significant antibacterial action. nih.govnih.gov The minimum inhibitory concentration (MIC), which indicates the lowest concentration of a substance needed to prevent the visible growth of bacteria, was determined. The average MIC for S. aureus was 172.8 ± 180.7 μg/ml, whereas for E. coli, it was notably higher at 512.2 ± 364.7 μg/ml. nih.govnih.gov These results indicate that S. aureus is more susceptible to the antibacterial effects of PEO than E. coli.
Antibacterial Activity of Piperitenone Epoxide (PEO)
Against Enterococcus faecalis
At present, there is a lack of specific research data on the in vitro antibacterial activity of this compound against Enterococcus faecalis. Further investigation is necessary to ascertain its effectiveness against this bacterium.
Antifungal Activity
The antifungal properties of essential oils containing piperitenone oxide have been a subject of scientific inquiry.
Against Candida albicans
Essential oils from Mentha suaveolens, which are rich in piperitenone oxide, have shown significant activity against Candida albicans. nih.gov The MIC values for these essential oils were found to be between 0.39 and 0.78 mg·mL−1. nih.gov This suggests a strong inhibitory effect on the growth of this opportunistic fungal pathogen.
Against Fusarium spp.
While some research has examined the antifungal effects of essential oils from the Piper genus against Fusarium species like Fusarium oxysporum, there is no direct evidence that specifically links this activity to this compound. mdpi.commdpi.comnih.govresearchgate.net Additional studies are required to isolate and assess the specific antifungal potency of this compound against different Fusarium species.
Mechanistic Insights into Cellular Targets
The exact mechanisms by which this compound exerts its antimicrobial effects have not been fully determined. It is understood that epoxides are reactive molecules capable of interacting with nucleophilic groups in proteins. nih.gov Such interactions could potentially interfere with vital cellular processes. It has been suggested that the lipophilic nature of essential oil components enables them to disrupt the bacterial cell membrane. jptcp.com However, specific studies confirming the membrane-disrupting capabilities of this compound are not currently available.
Insecticidal, Repellent, and Phytotoxic Effects
The potential of this compound as a biopesticide has also been an area of scientific focus.
Antifeedant Activity against Insect Pests
Against Leptinotarsa decemlineata and Spodoptera littoralis
There is currently no available scientific literature that specifically examines the antifeedant activity of this compound against the Colorado potato beetle (Leptinotarsa decemlineata) or the cotton leafworm (Spodoptera littoralis). Although studies have been performed on the antifeedant properties of other related compounds, the specific effects of this compound on these particular pests have yet to be established.
Nematicidal Activity
Against Meloidogyne javanica
The potential of various components of essential oils as nematicides against the root-knot nematode Meloidogyne javanica has been investigated. psu.eduagri.gov.ilmdpi.comresearchgate.net Nevertheless, there are no specific studies to date that have assessed the nematicidal activity of this compound against this plant-parasitic nematode. Consequently, its effectiveness as a nematicidal agent remains unknown.
Other In Vitro Pharmacological Activities
Direct in vitro investigations into the antinociceptive mechanisms of this compound are limited. However, studies on the closely related compound, piperitenone oxide, provide some preliminary insights. Research on the essential oil of Mentha x villosa, with piperitenone oxide as its main component, has demonstrated antinociceptive activity in animal models. researchgate.net The findings from these in vivo studies suggest that the mechanism of action is likely an indirect anti-inflammatory effect, as the antinociceptive action was not reversed by naloxone, an opioid receptor antagonist. researchgate.net This indicates that the opioidergic system is not directly involved.
Furthermore, the lack of effect in the hot-plate and tail immersion tests suggests that the antinociceptive activity may not be mediated through the central nervous system. researchgate.net Epoxides, as a chemical class, are known to be reactive compounds that can interact with nucleophilic groups in proteins, which could be a potential, yet unverified, mechanism of action at the molecular level. nih.gov While these findings are from in vivo studies, they lay the groundwork for future in vitro research to elucidate the specific molecular targets and pathways involved in the potential antinociceptive effects of this compound, focusing on inflammatory mediators and peripheral mechanisms.
While direct in vitro studies on the vasorelaxant properties of this compound are not available, research on piperitenone oxide offers significant insights into its potential vascular effects. An in vitro study on isolated rat thoracic aorta demonstrated that piperitenone oxide induces a concentration-dependent relaxation of contractions caused by phenylephrine. cabidigitallibrary.org
The study revealed that the vasorelaxant effect of piperitenone oxide is partially dependent on the endothelium. cabidigitallibrary.org Interestingly, the production of nitric oxide (NO) did not appear to be influenced by piperitenone oxide, suggesting that the NO pathway may not be the primary mechanism for its endothelium-dependent vasorelaxation. cabidigitallibrary.org
Further investigation into the role of ion channels showed that potassium (K+) channel blockers did not inhibit the vasodilation induced by piperitenone oxide, indicating that its relaxant effect is likely independent of K+ channel activation. cabidigitallibrary.org However, piperitenone oxide was found to significantly reduce the contraction of aortic rings in a calcium-free solution, suggesting an effect on intracellular calcium release from the sarcoplasmic reticulum of smooth muscle cells. cabidigitallibrary.org
Table 2: In Vitro Vasorelaxant Profile of Piperitenone Oxide cabidigitallibrary.org
| Experimental Model | Agonist | Key Findings |
| Rat thoracic aortic rings | Phenylephrine | Piperitenone oxide induced concentration-dependent relaxation. |
| Endothelium-intact vs. -denuded rings | Phenylephrine | The vasorelaxant effect was partially endothelium-dependent. |
| Bovine Aortic Endothelial Cells | Norepinephrine | Piperitenone oxide did not significantly influence NO production. |
| Aortic rings with K+ channel blockers | Phenylephrine | K+ channel blockers did not affect the relaxant effect. |
| Aortic rings in Ca2+-free solution | Phenylephrine | Piperitenone oxide significantly reduced contraction, suggesting an effect on intracellular Ca2+ release. |
Analytical and Quantitative Research of Trans Piperitone Epoxide in Complex Matrices
Extraction and Sample Preparation Methodologies
The initial step in the analysis of trans-piperitone epoxide from its natural sources or reaction media involves its isolation and purification. The choice of extraction method depends on the nature of the matrix and the desired purity of the final product.
Hydrodistillation and Steam Distillation
Hydrodistillation and steam distillation are the most common techniques for extracting essential oils from plant materials. ijisrt.comscribd.com These methods are particularly relevant for obtaining essential oils rich in terpenoids, which can then be processed to isolate or synthesize compounds like this compound. In hydrodistillation, the plant material is submerged in water, which is then heated to boiling. Steam distillation involves passing steam through the plant material. In both methods, the volatile essential oils are carried over with the steam, condensed, and then separated from the aqueous phase.
The efficiency of hydrodistillation can be influenced by several factors. For instance, studies on the extraction of essential oils have optimized parameters such as the water-to-raw material ratio, extraction time, and temperature to maximize yield. cetjournal.it While these methods are widely used for bulk extraction of essential oils, further fractional distillation is often necessary to isolate specific components like piperitone (B146419), the precursor to this compound. ijisrt.com For example, piperitone can be isolated at a temperature range of 94-96 °C through fractional distillation. ijisrt.com
| Parameter | Studied Range/Value | Significance | Source |
|---|---|---|---|
| Water to Raw Material Ratio | 2:1 to 8:1 (mL/g) | Affects the extraction efficiency and yield. An optimized ratio prevents charring and ensures sufficient contact between water and plant material. | cetjournal.it |
| Extraction Time | 60 to 120 min | Determines the completeness of the extraction. Longer times can lead to higher yields but may risk thermal degradation of sensitive compounds. | cetjournal.it |
| Extraction Temperature | 60 to 100 °C | Crucial for the volatilization of essential oil components. The temperature must be high enough to vaporize the target compounds without causing decomposition. | cetjournal.it |
| Raw Material Size | e.g., 10 mm vs. 25 mm | Smaller particle size increases the surface area, potentially leading to higher yields of oil and specific components. | researchgate.net |
Solvent Extraction
Solvent extraction is a highly effective method for isolating compounds from a mixture based on their differential solubility. In the context of this compound synthesis, after the epoxidation of piperitone, solvent extraction is employed to separate the product from the aqueous reaction mixture. ijisrt.com
A common procedure involves using a non-polar organic solvent, such as diethyl ether. The reaction mixture is typically diluted with cold water and then extracted multiple times with the solvent to ensure a high recovery of the epoxide. ijisrt.com The combined organic extracts are then washed with water to remove any remaining water-soluble impurities. Finally, a drying agent like anhydrous sodium sulfate (B86663) is used to remove residual water from the solvent extract before the solvent is evaporated, often using a rotary evaporator at a controlled temperature (e.g., 32 °C) to yield the crude epoxide. ijisrt.com Further purification can be achieved through fractional distillation, with this compound distilling at approximately 105 °C. ijisrt.com
Chromatographic Quantification and Identification
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols and Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the analysis of volatile compounds and is frequently used to analyze the composition of essential oils and reaction products containing this compound. ijisrt.comijisrt.com This technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In a typical GC-MS analysis of essential oils, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. scribd.com The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds are identified based on their retention time and the mass spectrum generated by the MS detector, which provides a unique fragmentation pattern or "fingerprint" for each molecule. scribd.com
| Parameter | Typical Value/Condition | Purpose | Source |
|---|---|---|---|
| Column Type | Capillary column (e.g., 30 m × 0.25 mm × 0.25 μm) | Provides high-resolution separation of complex mixtures. | scribd.com |
| Stationary Phase | Often a non-polar or mid-polar phase like 5% phenyl methyl siloxane | Separates compounds based on boiling point and polarity. | scribd.com |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. | scribd.com |
| Temperature Program | A gradient, e.g., starting at a lower temperature and ramping up (e.g., 20°C/min) to a final temperature (e.g., 300°C) | Allows for the separation of compounds with a wide range of boiling points. | researchgate.net |
| Ionization Mode | Electron Ionization (EI) | Fragments the molecules to produce characteristic mass spectra for identification. | scribd.com |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. | diva-portal.org |
For the analysis of epoxides in gas-phase reactions, specialized sampling techniques such as using adsorbent tubes (e.g., Tenax® TA) followed by thermal desorption (TD)-GC-MS may be employed. diva-portal.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) offers a valuable alternative for the analysis of thermally labile or non-volatile compounds. While direct HPLC analysis of this compound is not extensively documented, methods developed for related compounds and other epoxides highlight its potential applicability.
For instance, a reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of the related terpenoids piperitone and pulegone (B1678340). soeagra.com This method utilizes a C18 column with a mobile phase of methanol (B129727) and water. soeagra.com Such a system could potentially be adapted for the analysis of this compound.
Furthermore, a general and robust RP-HPLC method for the quantification of low levels of various epoxides has been described. nih.gov This method involves a pre-column derivatization step where the epoxide is reacted with N,N-diethyldithiocarbamate (DTC). The resulting stable ester can be readily analyzed by RP-HPLC with UV detection. nih.gov This derivatization approach enhances the detectability of epoxides and is suitable for analyzing them in complex physiological fluids after minimal sample pretreatment. nih.gov
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Derivatization Agent | N,N-diethyldithiocarbamate (DTC) | Converts the epoxide to a UV-active, stable ester. | nih.gov |
| Column | Supelcosil LC-18-S (150 x 4.6-mm) | Reversed-phase column for separating the derivatized analyte. | nih.gov |
| Mobile Phase | 40% (v/v) acetonitrile (B52724) in water | Elutes the analyte from the column. | nih.gov |
| Flow Rate | 1 mL/min | Maintains a constant flow of the mobile phase. | nih.gov |
| Detection | UV at 278 nm | Quantifies the derivatized epoxide based on its UV absorbance. | nih.gov |
| Linear Range | 0.25 to 50 µM | Demonstrates the concentration range over which the method is accurate. | nih.gov |
Thin-Layer Chromatography (TLC) for Purity Verification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of a reaction and to assess the purity of a sample. In the context of the synthesis of this compound from piperitone, TLC can be used to verify the consumption of the starting material and the formation of the product. ijisrt.com
By spotting the reaction mixture on a TLC plate alongside the starting material (piperitone) and a purified standard of this compound, the separation of the components can be visualized under UV light or by staining. The difference in the retention factor (Rf) values between the reactant and the product confirms the conversion and can give a qualitative indication of the purity of the isolated product.
Structure Activity Relationship Sar Studies of Trans Piperitone Epoxide and Analogues
Impact of Epoxide Moiety on Bioactivity
The introduction of an epoxide ring into the piperitone (B146419) structure significantly alters its electronic and steric properties, which in turn can modulate its biological activity. Epoxides are known to be reactive functional groups capable of interacting with nucleophilic sites in biological macromolecules such as proteins and nucleic acids. nih.gov This reactivity is a key factor in the bioactivity of many epoxide-containing compounds. nih.gov
The presence of the epoxide moiety in piperitone oxide is considered important for its differentiation-inducing activity against human colon cancer cells. researchgate.net In general, epoxides are recognized as active compounds. nih.gov Research has indicated that the epoxide group can contribute to various biological effects, including antimicrobial and anti-inflammatory properties. nih.govontosight.ai For instance, piperitone oxide has demonstrated potential as an antimicrobial agent. ontosight.ai The high reactivity of the epoxide ring, a three-membered cyclic ether, allows it to undergo ring-opening reactions with cellular nucleophiles, which can be a mechanism for its bioactivity.
Stereoisomeric Influences on Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets such as enzymes and receptors are chiral and often exhibit stereospecific interactions with small molecules. In the case of piperitone epoxide, different stereoisomers can display varying potencies and types of biological effects.
trans-Piperitone epoxide is a specific stereoisomer of piperitone oxide. nih.govnist.gov The relative orientation of the epoxide ring with respect to the other substituents on the cyclohexane (B81311) ring defines the cis and trans isomers. nist.govnist.gov Studies have shown that the preferential formation of the this compound during synthesis is due to its greater thermodynamic stability compared to the cis-isomer, which experiences unfavorable steric interactions. rsc.org
Research on the differentiation-inducing activity of piperitenone (B1678436) oxide, a related compound, revealed that the (+)-enantiomer exhibited stronger activity than the (–)-enantiomer, highlighting the importance of stereochemistry. researchgate.net Although specific comparative studies on the bioactivity of cis- and this compound are limited in the provided results, the principle of stereoisomeric influence is well-established for monoterpenes. For example, in peppermint oil, the presence of (-)-trans-piperitone oxide has been noted. nih.gov
Comparison with Structurally Related Monoterpenes
To better understand the SAR of this compound, it is useful to compare its structure and activity with those of related monoterpenes. These comparisons can help to identify the structural features that are crucial for specific biological activities.
Piperitenone Oxide
Piperitenone oxide is structurally similar to piperitone epoxide, with the key difference being the presence of a double bond in the cyclohexene (B86901) ring of piperitenone. This compound is a major constituent of the essential oil of some Mentha species. mdpi.com Like piperitone epoxide, the epoxide moiety in piperitenone oxide is crucial for its biological activities. researchgate.net
Studies have demonstrated the differentiation-inducing effect of piperitenone oxide on human colon cancer cells. researchgate.net Furthermore, it has shown synergistic antimicrobial effects when combined with certain antibiotics. nih.gov The presence of both the epoxide ring and the α,β-unsaturated ketone system in piperitenone oxide likely contributes to its bioactivity profile.
Piperitone
Piperitone is the direct precursor to piperitone epoxide and lacks the epoxide functionality. nih.gov It is a cyclic terpene ketone found in various essential oils. nih.govnih.gov Comparing the bioactivities of piperitone and piperitone epoxide allows for a direct assessment of the contribution of the epoxide group. While piperitone itself exhibits certain biological activities, the addition of the epoxide ring in piperitone epoxide introduces a reactive site that can lead to different or enhanced effects. The synthesis of piperitone epoxide is achieved through the epoxidation of piperitone. ontosight.aiijisrt.com
Pulegone (B1678340) and Menthone
Pulegone and menthone are other p-menthane (B155814) monoterpenes that are structurally related to piperitone. Pulegone is an α,β-unsaturated ketone, similar to piperitenone, and is known for its toxic properties. researchgate.net It is a major component of certain mint essential oils. researchgate.net Menthone is a saturated ketone, lacking the double bond of pulegone and the epoxide group of piperitone epoxide.
Studies on the respiratory inhibitory effects of peppermint oil components showed that pulegone was the most potent inhibitor, followed by menthone. nih.govwur.nl The presence of the α,β-unsaturated system in pulegone appears to be a key determinant of its toxicity. Menthone, being a saturated ketone, is less reactive and generally exhibits lower biological activity compared to pulegone. The comparison with these compounds underscores the significance of the specific functional groups present in the p-menthane skeleton.
Carvone (B1668592) Epoxide and Limonene (B3431351) Oxide
Carvone and limonene are other well-known monoterpenes, and their epoxidized forms, carvone epoxide and limonene oxide, provide further SAR insights. Limonene is a major component of citrus oils, and its oxidation can lead to the formation of limonene oxide, carveol, and carvone. researchgate.netresearchgate.net
Interactive Data Tables
Table 1: Comparison of Bioactivity of Piperitone Epoxide and Related Compounds
| Compound | Key Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Epoxide ring, saturated ketone | Antimicrobial, Differentiation-inducing potential |
| Piperitenone Oxide | Epoxide ring, α,β-unsaturated ketone | Differentiation-inducing, Synergistic antimicrobial |
| Piperitone | α,β-unsaturated ketone | Precursor to piperitone epoxide |
| Pulegone | α,β-unsaturated ketone | Respiratory inhibition |
| Menthone | Saturated ketone | Lower respiratory inhibition than pulegone |
| Limonene Oxide | Epoxide ring | Intermediate in synthesis |
Future Directions and Emerging Research Avenues for Trans Piperitone Epoxide
Advanced Bioprospecting and Chemotaxonomy
Bioprospecting, the search for new sources of chemical compounds in nature, remains a vital avenue for trans-Piperitone epoxide research. While it is known to occur in plants of the Mentha genus, a more systematic exploration of a wider range of plant species, as well as fungi and bacteria, could reveal previously unknown sources. This endeavor is crucial, not only for ensuring a diverse and sustainable supply but also for uncovering novel stereoisomers with potentially unique biological activities.
Chemotaxonomy, the classification of organisms based on their chemical constituents, plays a pivotal role in this context. By analyzing the chemical profiles of different plant populations, researchers can identify chemotypes that are particularly rich in this compound. For instance, studies have shown significant variation in the essential oil composition of Mentha longifolia from different geographical regions, with some chemotypes prioritizing other compounds over piperitone (B146419) derivatives. A deeper understanding of these variations can guide bioprospecting efforts and aid in the conservation of valuable genetic resources.
Biotechnological Approaches for Production and Engineering
The chemical synthesis of this compound can be complex and may not be economically or environmentally sustainable for large-scale production. ijisrt.com Consequently, biotechnological approaches are gaining traction as a promising alternative. The synthesis of piperitone epoxide from the essential oils of plants like Eucalyptus dives and pennyroyal is an area of interest. ijisrt.com
Metabolic engineering of microorganisms such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli presents a particularly exciting frontier. By introducing and optimizing the biosynthetic pathways from plants into these microbial hosts, it may be possible to develop "cell factories" for the sustainable and cost-effective production of this compound. This approach not only offers a more controlled and scalable production platform but also opens the door to producing novel derivatives of the compound through pathway engineering.
Computational Modeling and Drug Design Applications
The unique three-dimensional structure of this compound, with its reactive epoxide ring, makes it an intriguing candidate for drug design and development. ontosight.ai Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for exploring the potential interactions of this compound with various biological targets. nih.gov
These in silico methods can help to predict how this compound might bind to the active sites of enzymes or receptors, providing insights into its potential mechanisms of action. This knowledge is invaluable for guiding the rational design of new therapeutic agents based on the this compound scaffold. For example, by modifying its structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties for specific disease targets. The epoxide functional group is a key feature in several approved drugs and is being actively investigated for its potential in developing new medicines for a range of conditions, including cancer and infectious diseases. mdpi.comnih.gov
Integration of Omics Technologies in Biosynthesis Research
To fully harness the potential of biotechnological production, a deep understanding of the biosynthetic pathway leading to this compound is essential. The integration of "omics" technologies – genomics, transcriptomics, proteomics, and metabolomics – offers a comprehensive approach to unraveling this complex process.
Genomics can identify the genes encoding the enzymes responsible for converting precursor molecules into this compound.
Transcriptomics can reveal when and where these genes are expressed in the plant.
Proteomics can identify and quantify the enzymes themselves.
Metabolomics can provide a detailed snapshot of the various small molecules, including this compound and its precursors, present in the plant at any given time.
By combining these powerful technologies, researchers can build a complete picture of how this compound is produced in nature. This knowledge is not only fundamental to understanding the compound's ecological role but is also critical for successfully engineering its production in microbial systems.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying trans-piperitone epoxide in essential oil samples?
- Methodology : Gas chromatography/mass spectrometry (GC/MS) is the primary method for identification. Calibrate the system using retention indices (e.g., Adams 2017 index) and compare mass spectra with reference libraries. Quantification can be achieved via internal standardization with structurally similar compounds. For enzymatic studies, UV/VIS spectrophotometry or fluorophotometry is suitable for tracking epoxide hydrolase activity .
- Data Considerations : Ensure peak purity by comparing retention times and spectral matches. Report detection limits and linearity ranges for quantification.
Q. How can trans-piperitone epoxide be synthesized in a laboratory setting?
- Methodology : Utilize dimethyldioxirane (DMDO) as an oxidizing agent under continuous flow conditions to minimize safety risks. Optimize acetone concentration, temperature (typically 0–25°C), and reaction time to target low epoxide incorporation (<20%). Monitor reaction progress via thin-layer chromatography (TLC) or GC/MS .
- Experimental Design : Use a cross-mixer for reagent inputs (Oxone®, base, acetone) and a T-mixer for polymer/epoxide integration. Validate purity via H NMR or IR spectroscopy.
Q. What protocols ensure the stability of trans-piperitone epoxide during storage and experimentation?
- Methodology : Test for peroxide formation using iodide titration (Method B) or peroxide-specific test strips (Method A). For long-term storage, add stabilizers like BHT (butylated hydroxytoluene) and store in amber vials under inert gas. Label containers with opening dates and discard expired samples (>6 months post-opening) .
- Contradictions : Test strips may yield false negatives for complex epoxides; confirm results with iodometric titration.
Q. Which enzymes interact with trans-piperitone epoxide, and how are their activities assayed?
- Methodology : Epoxide hydrolases (EHs) catalyze hydrolysis to vicinal diols. Assay activity via fluorogenic substrates (e.g., 3-(4-nitrophenyl)oxirane) or LC-MS analysis of diol products. Use crude cell extracts for in vitro studies and validate with kinetic parameters (, ) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize trans-piperitone epoxide yield in multi-variable systems?
- Methodology : Apply Box–Behnken design (BBD) to evaluate factors like temperature, catalyst concentration, and reaction time. Perform ANOVA to identify significant interactions and generate 3D response surfaces. Validate models with confirmation runs .
- Data Contradictions : Address outliers via residual analysis and adjust model hierarchy (e.g., remove non-significant quadratic terms).
Q. What mechanistic insights explain the isomerization and carboxylation of trans-piperitone epoxide in enzymatic systems?
- Methodology : Use isotopic labeling (O or C) to trace carboxylation pathways. Employ knockout strains or purified enzyme components to isolate redox-dependent steps. Characterize intermediates via stopped-flow spectroscopy or X-ray crystallography .
- Unresolved Issues : The role of auxiliary proteins in epoxide carboxylase systems remains unclear; consider proteomic profiling or co-immunoprecipitation studies.
Q. How do advanced NMR techniques (e.g., NOESY, HSQC) elucidate the stereochemical configuration of trans-piperitone epoxide derivatives?
- Methodology : Acquire H-C HSQC for carbon-proton correlations and NOESY for spatial proximity analysis. Compare coupling constants (-values) and nuclear Overhauser effects (NOE) with computational models (e.g., DFT calculations) .
Q. What strategies resolve contradictions in reported catalytic efficiencies of epoxide hydrolases toward trans-piperitone epoxide?
- Methodology : Re-evaluate assay conditions (pH, temperature, cofactors) across studies. Use standardized substrates (e.g., styrene oxide) for cross-lab calibration. Perform meta-analyses to identify confounding variables (e.g., enzyme purity, solvent polarity) .
Methodological Best Practices
- Validation : Always include positive/negative controls in enzymatic assays (e.g., heat-inactivated enzymes).
- Reproducibility : Document raw data (e.g., chromatograms, spectra) in supplementary materials per journal guidelines .
- Ethical Reporting : Disclose stabilizers, solvents, and reaction conditions to avoid replication failures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
